molecular formula C16H18N6O10 B583216 8-Nitroguanosine 2',3',5'-Triacetate CAS No. 1096020-95-9

8-Nitroguanosine 2',3',5'-Triacetate

Cat. No.: B583216
CAS No.: 1096020-95-9
M. Wt: 454.352
InChI Key: QLINZTUHUNRZIM-IDTAVKCVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 8-Nitroguanosine 2’,3’,5’-Triacetate typically involves the nitration of guanosine followed by acetylation The nitration process introduces a nitro group at the 8-position of the guanine base This is usually achieved using a nitrating agent such as nitric acid in the presence of a catalystThis is commonly done using acetic anhydride in the presence of a base like pyridine .

Chemical Reactions Analysis

8-Nitroguanosine 2’,3’,5’-Triacetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form different derivatives.

    Substitution: The acetate groups can be replaced by other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

8-Nitroguanosine 2’,3’,5’-Triacetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other nucleoside derivatives.

    Biology: The compound is studied for its potential effects on nucleic acid structures and functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of antiviral and anticancer activities.

    Industry: It is used in the production of biochemical reagents and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 8-Nitroguanosine 2’,3’,5’-Triacetate involves its interaction with nucleic acids. The nitro group can participate in various chemical reactions that modify the structure and function of RNA. The acetate groups can influence the compound’s solubility and reactivity, affecting its interaction with biological molecules. The molecular targets and pathways involved are still under investigation, but the compound’s ability to modify nucleic acid structures is a key aspect of its mechanism .

Comparison with Similar Compounds

8-Nitroguanosine 2’,3’,5’-Triacetate can be compared with other nucleoside derivatives such as:

    8-Nitroguanosine: Lacks the acetate groups, making it less soluble and potentially less reactive.

    Guanosine 2’,3’,5’-Triacetate: Lacks the nitro group, which reduces its ability to participate in certain chemical reactions.

    8-Aminoguanosine 2’,3’,5’-Triacetate:

Biological Activity

8-Nitroguanosine 2',3',5'-Triacetate (8-NGTA) is a derivative of guanosine that has garnered interest due to its biological activity, particularly in the context of oxidative stress and cellular signaling. This compound mimics natural nucleotides and plays a significant role in various biochemical pathways, including mutagenesis and the modulation of nitric oxide (NO) signaling.

  • Molecular Formula: C₁₄H₁₇N₃O₉
  • Molecular Weight: 371.299 g/mol
  • CAS Number: 1096020-95-9

8-NGTA's biological activity is primarily attributed to its ability to:

  • Induce mutagenesis by mimicking nucleotide structures, which can lead to misincorporation during DNA replication.
  • Interact with reactive nitrogen species (RNS), particularly in the formation of 8-nitroguanine , a marker of nitrative DNA damage. This interaction can result in oxidative stress, contributing to various pathophysiological conditions .

Induction of Mutagenesis

Research indicates that 8-NGTA can induce mutations in cellular systems. The compound's structural similarity to guanosine allows it to be incorporated into DNA, where it may cause replication errors leading to point mutations. This property has been explored in several studies, demonstrating its potential as a tool for understanding mutagenic processes .

Interaction with Nitric Oxide

8-NGTA is involved in nitric oxide signaling pathways. Nitric oxide plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The compound can modulate NO levels and influence downstream signaling pathways, potentially impacting cellular responses to stress and inflammation .

Case Studies

  • Mutagenesis Studies : A study conducted on mammalian cells indicated that exposure to 8-NGTA resulted in a significant increase in mutation frequency compared to control groups. The study highlighted the compound's role as a potential mutagen and its implications for cancer research.
  • Oxidative Stress and Cell Viability : In vitro experiments demonstrated that 8-NGTA exposure led to increased levels of reactive oxygen species (ROS) and subsequent cell death in various cell lines. This finding underscores the compound's dual role as both a signaling molecule and a potential cytotoxic agent .

Data Tables

StudyCell TypeConcentrationObserved Effect
Mammalian CellsVariesIncreased mutation frequency
MDCK Cells0-2 µMCytotoxicity observed (CC50 = 19.66 µM)
A549 CellsVariesInduction of oxidative stress

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for generating 8-nitroguanosine 2',3',5'-triacetate in vitro, and how can its purity be validated?

  • 8-Nitroguanosine derivatives, including 8-nitroguanosine 3',5'-cyclic monophosphate (8-nitro-cGMP), are synthesized via nitrative stress involving reactive nitrogen species (RNS) and reactive oxygen species (ROS) acting on guanine nucleotides . For triacetylated derivatives like this compound, acetylation of the ribose hydroxyl groups is typically performed using acetic anhydride under controlled conditions. Purity validation requires HPLC coupled with mass spectrometry (HPLC-MS) to confirm molecular weight (328.24 g/mol; C₁₀H₁₂N₆O₇) and absence of byproducts .

Q. What methodologies are recommended for detecting and quantifying 8-nitroguanosine derivatives in cellular systems?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying 8-nitroguanosine derivatives due to their electrophilic nature and low abundance. Immunohistochemistry using polyclonal antibodies against nitroguanosine can localize these compounds in tissues . For dynamic studies, fluorescent probes like dihydroethidium (DHE) can detect ROS/RNS activity linked to their formation .

Q. How does this compound influence oxidative stress responses at the cellular level?

  • 8-Nitro-cGMP, a related derivative, induces S-guanylation, a post-translational modification where the electrophilic nitrated nucleotide reacts with protein thiols (e.g., Keap1). This modification activates Nrf2, triggering antioxidant enzyme expression (e.g., HO-1, NQO1) . Triacetylated forms may enhance membrane permeability, enabling targeted delivery in cellular models .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in the dual role of 8-nitroguanosine derivatives as mutagens and cytoprotective agents?

  • Hypothesis-driven design : Use Nrf2-knockout models to isolate cytoprotective pathways from mutagenic effects.
  • Dose-response studies : Compare low (nanomolar) vs. high (micromolar) concentrations to delineate concentration-dependent outcomes.
  • Time-course assays : Monitor 8-nitroguanosine adducts in DNA/RNA (via comet assays or 8-oxoguanine ELISA) alongside Nrf2 activation (Western blot) .

Q. How can researchers investigate the structural determinants of this compound in protein S-guanylation?

  • Mutagenesis studies : Replace cysteine residues in target proteins (e.g., Keap1 C151) to identify critical modification sites.
  • Computational modeling : Simulate the electrophilic reactivity of the nitro group using density functional theory (DFT) to predict interaction hotspots.
  • Competitive assays : Co-incubate with non-electrophilic cGMP analogs to assess binding specificity .

Q. What are the challenges in stabilizing this compound for in vivo studies, and how can they be mitigated?

  • Instability factors : Hydrolysis of acetyl groups in aqueous environments and nitro group reduction in reducing conditions.
  • Solutions :

  • Use lyophilized forms stored at -80°C (stable for 6 months) .
  • Encapsulate in liposomes or PEGylated nanoparticles to prolong half-life .
  • Employ deuterated solvents in NMR studies to minimize decomposition during analysis.

Q. Methodological Considerations

Q. How can researchers differentiate this compound from other nitrated nucleotides in complex biological matrices?

  • Chromatographic separation : Optimize HPLC gradients using C18 columns and ion-pairing agents (e.g., tetrabutylammonium) to resolve structurally similar compounds.
  • High-resolution MS : Utilize Orbitrap or Q-TOF platforms for accurate mass/charge (m/z) discrimination (e.g., 8-nitro-cGMP at m/z 428.03 vs. triacetate at m/z 328.24) .

Q. What controls are essential when studying the mutagenic potential of 8-nitroguanosine derivatives?

  • Negative controls : Include cells treated with non-nitrated guanosine triacetate.
  • Positive controls : Use known mutagens (e.g., methyl methanesulfonate) to validate assay sensitivity.
  • Repair enzyme inhibition : Co-treat with OGG1 inhibitors to amplify 8-nitroguanine detection in DNA .

Q. Data Interpretation and Validation

Q. How should researchers address variability in this compound levels across experimental replicates?

  • Normalization : Express data relative to housekeeping nucleotides (e.g., ATP) measured via luciferase assays.
  • Batch correction : Use internal standards (e.g., ¹³C-labeled 8-nitroguanosine) in MS workflows .
  • Statistical rigor : Apply ANOVA with post-hoc tests for multi-group comparisons; report coefficients of variation (CV < 15%).

Q. What biomarkers confirm successful S-guanylation in cellular models?

  • Direct evidence : Detect protein-8-nitro-cGMP adducts via immunoprecipitation and Western blot using anti-S-guanylation antibodies .
  • Functional readouts : Measure Nrf2 nuclear translocation (immunofluorescence) and downstream gene expression (qPCR for NQO1, GCLC) .

Properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-8-nitro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O10/c1-5(23)29-4-8-10(30-6(2)24)11(31-7(3)25)14(32-8)21-12-9(18-16(21)22(27)28)13(26)20-15(17)19-12/h8,10-11,14H,4H2,1-3H3,(H3,17,19,20,26)/t8-,10-,11-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLINZTUHUNRZIM-IDTAVKCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2[N+](=O)[O-])OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2[N+](=O)[O-])OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.